N-[(2S)-1-[(4R)-4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]quinoline-3-carboxamide
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Overview
Description
Chemical Reactions Analysis
US9127005, P0L undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to its role as a phospholipase D inhibitor. The major products formed from these reactions are typically intermediates that further enhance its inhibitory properties .
Scientific Research Applications
US9127005, P0L has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of phospholipase D1, a crucial enzyme in various biological processes . In biology and medicine, its antiviral properties make it a candidate for developing therapies against viral infections .
Mechanism of Action
The mechanism of action of US9127005, P0L involves its interaction with phospholipase D1. By inhibiting this enzyme, the compound disrupts specific molecular pathways, leading to its antiviral and therapeutic effects . The molecular targets and pathways involved include the inhibition of phospholipase D1 activity, which plays a role in various cellular processes .
Comparison with Similar Compounds
US9127005, P0L stands out among similar compounds due to its isoform-selective inhibition of phospholipase D1. Similar compounds include other phospholipase D inhibitors, such as those identified in the design and synthesis of isoform-selective phospholipase D inhibitors . US9127005, P0L’s unique structure and specific inhibitory effects make it a valuable compound in scientific research and therapeutic applications .
Properties
Molecular Formula |
C27H29FN4O2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[(2S)-1-[(4R)-4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]quinoline-3-carboxamide |
InChI |
InChI=1S/C27H29FN4O2/c1-18(31-25(33)21-14-20-4-2-3-5-24(20)29-15-21)17-32-12-10-27(11-13-32)23(16-30-26(27)34)19-6-8-22(28)9-7-19/h2-9,14-15,18,23H,10-13,16-17H2,1H3,(H,30,34)(H,31,33)/t18-,23+/m0/s1 |
InChI Key |
VALMDDHRZJXVOR-FDDCHVKYSA-N |
Isomeric SMILES |
C[C@@H](CN1CCC2(CC1)[C@H](CNC2=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5N=C4 |
Canonical SMILES |
CC(CN1CCC2(CC1)C(CNC2=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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